![molecular formula C34H48N10O9S B15087449 (2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide is a complex organic molecule with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the amino acid derivatives: This step involves the protection of amino groups and the activation of carboxyl groups to form amides.
Coupling reactions: Using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Introduction of the nitro group: This can be achieved through nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.
Formation of the sulfanyl group: This step may involve thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction of nitro groups.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Amino derivatives: from reduction of nitro groups.
Substituted amides: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of enzymes due to its multiple functional groups.
Medicine: Potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides and polypeptides: Due to the presence of multiple amide bonds.
Nitro-containing compounds: Similar reactivity in reduction reactions.
Thiol-containing compounds: Similar reactivity in oxidation reactions.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile molecule for research and development in multiple scientific fields.
Eigenschaften
Molekularformel |
C34H48N10O9S |
|---|---|
Molekulargewicht |
772.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C34H48N10O9S/c1-18(2)27(32(50)41-23(30(48)39-16-26(37)46)17-54-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)22(12-13-25(36)45)40-29(47)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35H2,1-4H3,(H2,36,45)(H2,37,46)(H,39,48)(H,40,47)(H,41,50)(H,42,49)(H,43,51)/t21-,22-,23-,27-,28-/m0/s1 |
InChI-Schlüssel |
RUUXMQHJVXHBGZ-ZCBIBPQVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
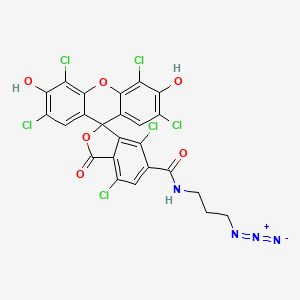

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
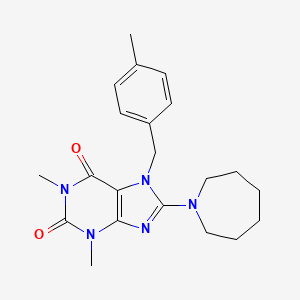
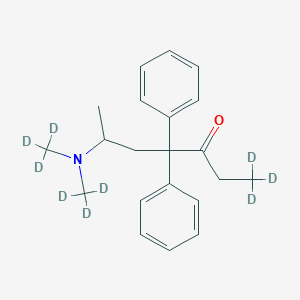
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
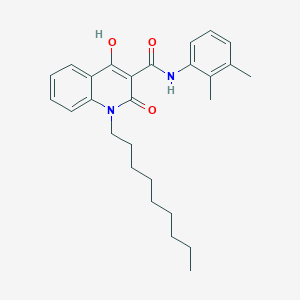
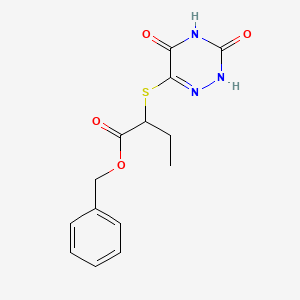
![4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid](/img/structure/B15087446.png)

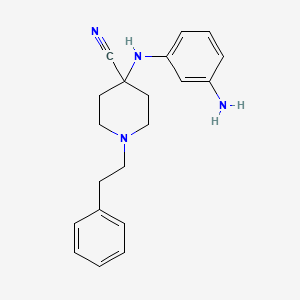
![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15087468.png)
